5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC14785817
Molecular Formula: C15H12ClN3O3S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3O3S |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H12ClN3O3S/c1-21-8-13-18-19-15(23-13)17-14(20)12-7-6-11(22-12)9-4-2-3-5-10(9)16/h2-7H,8H2,1H3,(H,17,19,20) |
| Standard InChI Key | YPRPHUIMCPMBMV-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Introduction
5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a furan ring with a thiadiazole moiety, which is known for its diverse pharmacological properties. The presence of the 2-chlorophenyl group and the methoxymethyl substituent on the thiadiazole enhances its chemical properties and biological activities, making it a valuable molecule for further research and development.
Synthesis and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves several key steps. These steps often require specific reagents and conditions to ensure the formation of the desired compound. The reaction conditions generally include the use of appropriate solvents and catalysts to facilitate the coupling reactions between the thiadiazole and furan moieties.
Biological Activities and Potential Applications
This compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. The mechanism of action is believed to involve interference with essential biochemical pathways in bacteria, disrupting their growth and survival mechanisms. Additionally, preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies.
| Biological Activity | Description |
|---|---|
| Antitubercular Activity | Effective against Mycobacterium tuberculosis |
| Anti-inflammatory Activity | Potential for pain management therapies |
| Analgesic Activity | Preliminary studies indicate analgesic properties |
Research Findings and Future Directions
Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial and anticancer properties due to their ability to disrupt cellular processes essential for pathogen survival and tumor growth. The unique structural features of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide make it an attractive candidate for further research in drug development. Future studies should focus on optimizing its synthesis, evaluating its pharmacokinetic properties, and exploring its potential applications in various therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume